molecular formula C27H28N2O5 B2792870 methyl 2-(6-methyl-4-phenyl-2-(2,3,4-trimethoxyphenyl)quinazolin-3(4H)-yl)acetate CAS No. 1795413-07-8

methyl 2-(6-methyl-4-phenyl-2-(2,3,4-trimethoxyphenyl)quinazolin-3(4H)-yl)acetate

Cat. No.: B2792870
CAS No.: 1795413-07-8
M. Wt: 460.53
InChI Key: HSILCTWHCQBZHW-UHFFFAOYSA-N
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Description

Methyl 2-(6-methyl-4-phenyl-2-(2,3,4-trimethoxyphenyl)quinazolin-3(4H)-yl)acetate is a quinazolinone derivative characterized by a poly-substituted aromatic framework. Its core structure includes:

  • A quinazolin-4(3H)-one backbone.
  • 6-Methyl and 4-phenyl substituents on the quinazolinone ring.
  • A 2,3,4-trimethoxyphenyl group at the 2-position, introducing steric bulk and electron-donating methoxy groups.
  • A methyl acetate moiety linked via a methylene bridge to the nitrogen at position 2.

This compound is of interest due to the combined effects of its substituents, which may enhance biological activity, solubility, and binding affinity in therapeutic applications .

Properties

IUPAC Name

methyl 2-[6-methyl-4-phenyl-2-(2,3,4-trimethoxyphenyl)-4H-quinazolin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5/c1-17-11-13-21-20(15-17)24(18-9-7-6-8-10-18)29(16-23(30)32-3)27(28-21)19-12-14-22(31-2)26(34-5)25(19)33-4/h6-15,24H,16H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSILCTWHCQBZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N(C2C3=CC=CC=C3)CC(=O)OC)C4=C(C(=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(6-methyl-4-phenyl-2-(2,3,4-trimethoxyphenyl)quinazolin-3(4H)-yl)acetate is a compound belonging to the quinazoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, including anticancer, antimicrobial, and anticonvulsant effects.

Structure and Synthesis

The compound features a complex structure characterized by a quinazoline core substituted with various functional groups. The synthesis typically involves multi-step organic reactions that yield high-purity derivatives suitable for biological testing. The detailed synthesis pathways can be found in various studies focusing on quinazoline derivatives .

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxic Effects

In a study evaluating the cytotoxic effects of quinazoline derivatives, compounds similar to this compound were tested using the MTT assay. The results demonstrated that these compounds effectively inhibited cell proliferation in several cancer types:

CompoundCell LineIC50 (µM)
A1PC310
A2MCF-710
A3HT-2912

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives are well-documented. This compound has shown moderate activity against various bacterial strains.

Evaluation of Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antibacterial effects comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values indicate potential use in treating infections caused by resistant strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These results highlight the potential of this compound as a lead compound for developing new antimicrobial agents .

Anticonvulsant Activity

Quinazoline derivatives have also been investigated for their anticonvulsant properties. The biological activity of this compound was assessed in animal models.

Findings from Anticonvulsant Studies

In studies involving various quinazoline derivatives, significant anticonvulsant activity was observed:

CompoundModel UsedActivity Level
Compound AMaximal Electroshock Seizure ModelSignificant
Compound BPTZ-Induced Seizure ModelModerate

These findings suggest that this compound could be effective in managing seizure disorders and warrants further investigation .

Scientific Research Applications

Anticonvulsant Activity

Quinazoline derivatives have been studied for their potential anticonvulsant properties. Research indicates that certain quinazoline compounds exhibit significant anticonvulsant activity compared to standard medications like diazepam. For instance, studies have shown that modifications in the structure of quinazoline derivatives can enhance their anticonvulsant effects, with specific substitutions leading to increased efficacy .

Anticancer Potential

Recent investigations have highlighted the anticancer properties of quinazoline derivatives, including methyl 2-(6-methyl-4-phenyl-2-(2,3,4-trimethoxyphenyl)quinazolin-3(4H)-yl)acetate. These compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Inhibition of Monoamine Oxidase (MAO)

The compound has also been evaluated for its ability to inhibit monoamine oxidase enzymes, which play a critical role in the metabolism of neurotransmitters. Inhibitors of MAO are significant in treating depression and other neurological disorders. Studies suggest that quinazoline derivatives can exhibit selective inhibition of MAO-A and MAO-B isoforms, making them potential candidates for further development as antidepressants .

Anti-inflammatory and Antiglycating Properties

Research has indicated that certain quinazoline derivatives possess anti-inflammatory and antiglycating properties, which are beneficial in conditions such as diabetes and cardiovascular diseases. These compounds can mitigate inflammation and oxidative stress, contributing to their therapeutic potential in managing chronic diseases .

Urease Inhibition

Another area of interest is the urease inhibitory activity of quinazoline derivatives. Urease inhibitors are crucial in treating infections caused by urease-producing bacteria, such as Helicobacter pylori. Studies have shown that modifications to the quinazoline structure can enhance urease inhibition, providing a pathway for developing new antimicrobial agents .

Case Studies and Research Findings

StudyFindings
Anticonvulsant Activity This compound showed moderate to significant anticonvulsant activity compared to diazepam .
Cytotoxic Effects Exhibited cytotoxicity against various cancer cell lines, inducing apoptosis .
MAO Inhibition Selective inhibition of MAO-A and MAO-B with promising IC50 values indicating potential antidepressant activity .
Anti-inflammatory Effects Demonstrated ability to reduce inflammation markers in vitro, suggesting therapeutic potential in inflammatory diseases .
Urease Inhibition Effective urease inhibitor with significant implications for treating H. pylori infections .

Comparison with Similar Compounds

Key Observations :

  • The target compound distinguishes itself through its 2,3,4-trimethoxyphenyl group, which provides enhanced electron-donating capacity and steric hindrance compared to mono-methoxy or halogenated analogues .
  • Thioether-linked derivatives (e.g., ) exhibit distinct reactivity profiles due to sulfur's nucleophilicity, whereas the target compound’s ester linkage may improve metabolic stability .

Key Observations :

  • The target compound’s synthesis likely follows traditional alkylation methods (e.g., using K₂CO₃ and chloroacetate esters), whereas newer analogues employ green chemistry (e.g., DES with microwaves) .
  • Halogenated derivatives (e.g., ) require precise stoichiometry to avoid byproducts, whereas sulfur-containing analogues benefit from thiol reactivity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Calculated C/H/N (%) Solubility Trends Stability Notes
Target Compound ~479.5 C: ~67.6; H: ~5.3; N: ~5.8 Low aqueous solubility (high aryl/methoxy content) Stable under dry conditions; sensitive to hydrolysis (ester group)
Ethyl 2-(6-iodo-4-oxo-2-(phenylamino)quinazolin-3(4H)-yl)acetate ~405.2 C: 47.43; H: 2.99; N: 10.37 Moderate in acetone/DMSO; poor in water Iodo group may pose light sensitivity
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate ~382.4 Not reported Improved solubility (thioether vs. ester) Thioether enhances oxidative stability

Key Observations :

  • The target compound’s high methoxy density reduces aqueous solubility compared to less substituted analogues but may enhance lipid membrane permeability .
  • Iodo-substituted derivatives (e.g., ) exhibit higher molecular weight and distinct elemental profiles due to halogen inclusion.

Q & A

Basic: What are the established synthetic routes for this quinazoline derivative?

Methodological Answer:
The synthesis of quinazoline derivatives typically involves multi-step reactions. Key steps include:

Core Quinazoline Formation : React anthranilic acid derivatives with carbonyl sources (e.g., urea or thiourea) under acidic or basic conditions to form the quinazolin-4(3H)-one scaffold .

S-Alkylation : Introduce the methyl acetate moiety via alkylation of a 2-mercaptoquinazolin-4-one intermediate. For example, reacting 2-mercapto-3-arylquinazolin-4(3H)-one with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) in DMF or using green solvents like deep eutectic solvents (DES) .

Microwave-Assisted Optimization : Microwave irradiation can enhance reaction efficiency, reducing time from hours to minutes and improving yields (e.g., 59% yield achieved in a two-step microwave protocol) .

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